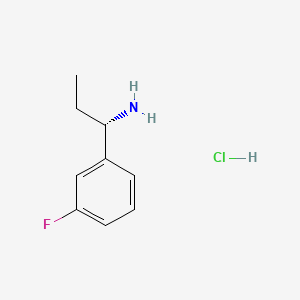![molecular formula C20H23NO3 B2394808 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethanone CAS No. 2194903-64-3](/img/structure/B2394808.png)
1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethanone is a complex organic compound, notable for its bicyclic structure and presence of both a methoxy group and a naphthalene moiety. The unique combination of functional groups and structural elements makes this compound of particular interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethanone typically involves the construction of the azabicyclo[3.2.1]octane ring, followed by the introduction of the methoxy group and the naphthalen-2-yloxy moiety. A common synthetic route includes:
Formation of the Azabicyclo[3.2.1]octane Ring: : This may be achieved via an intramolecular Diels-Alder reaction, starting with a suitable diene and dienophile.
Introduction of the Methoxy Group: : This could be accomplished through methylation reactions, often utilizing reagents like methyl iodide (CH₃I) and a base.
Attachment of the Naphthalen-2-yloxy Moiety: : An etherification reaction, using a suitable naphthol derivative and an alkyl halide.
Industrial Production Methods
While specific industrial production methods for this compound are less commonly documented, large-scale synthesis would typically rely on optimizing the yield and efficiency of each step through process intensification and using cost-effective reagents and conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethanone undergoes a variety of chemical reactions including:
Oxidation: : Potentially yielding different oxidized derivatives depending on the sites targeted by the oxidizing agents.
Reduction: : Might involve reduction of the carbonyl group or other functionalities under appropriate conditions.
Substitution: : Particularly at the methoxy or naphthalen-2-yloxy positions, leading to a range of substituted products.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: : Halogenation agents and nucleophiles, under suitable catalytic or base conditions.
Major Products Formed
The products formed depend on the specific reagents and conditions applied, often resulting in a diverse array of derivatives.
Applications De Recherche Scientifique
1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethanone is of significant interest in:
Chemistry: : Used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Explored for its pharmacological properties, possibly targeting neurotransmitter systems.
Mécanisme D'action
The exact mechanism of action of 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethanone varies based on its application. In a biological context, it might interact with receptors or enzymes, modulating their activity through binding interactions or changes in conformational dynamics.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((1R,5S)-3-azido-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethanone
1-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethanone
Unique Features
The methoxy substitution at the 3-position of the azabicyclo[3.2.1]octane ring and the specific naphthalen-2-yloxy ethane linkage endow 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethanone with distinct properties in terms of reactivity and biological activity, distinguishing it from its analogs.
Each section provides a snapshot of this compound's potential and versatility across various scientific disciplines
Propriétés
IUPAC Name |
1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-naphthalen-2-yloxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-23-19-11-16-7-8-17(12-19)21(16)20(22)13-24-18-9-6-14-4-2-3-5-15(14)10-18/h2-6,9-10,16-17,19H,7-8,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPHZFAMBGIBFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-benzyl-1-[(4-tert-butylphenyl)sulfonyl]-2-thioxo-4-imidazolidinone](/img/structure/B2394725.png)


![2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B2394729.png)

![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide](/img/structure/B2394731.png)


![5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole](/img/structure/B2394739.png)



![ethyl 2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394746.png)

